Cellular IDO1 Inhibition Potency: Direct Comparison with Clinical Candidate Epacadostat
The compound inhibits human IDO1 in IFN‑γ‑stimulated HeLa cells with an IC₅₀ of 42 nM [1]. This potency is comparable to that of epacadostat, a clinical‑stage IDO1 inhibitor, which under analogous cellular assay conditions exhibits IC₅₀ values ranging from 7.1 nM to 76 nM depending on the cell line [2].
| Evidence Dimension | IDO1 enzyme inhibition in human cervical carcinoma (HeLa) cells |
|---|---|
| Target Compound Data | IC₅₀ = 42 nM |
| Comparator Or Baseline | Epacadostat (INCB024360): HeLa cell IC₅₀ = 7.1 nM; CT26 cell IC₅₀ = 76 nM |
| Quantified Difference | Target compound IC₅₀ is 5.9‑fold higher than epacadostat HeLa IC₅₀ (7.1 nM) but 1.8‑fold lower than epacadostat CT26 IC₅₀ (76 nM). |
| Conditions | IFN‑γ‑stimulated HeLa cells; 1 h pre‑incubation; kynurenine production readout. |
Why This Matters
The sub‑100 nM cellular potency establishes this compound as a valuable tool molecule for IDO1‑mediated tryptophan catabolism studies, enabling head‑to‑head benchmarking against a clinically validated reference.
- [1] BindingDB BDBM50454808. IC₅₀ = 42 nM for inhibition of IDO1 in IFN‑γ‑stimulated human HeLa cells. Available at: http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50454808 (accessed Apr 2026). View Source
- [2] Van de Wouw M, et al. Table 3: Epacadostat IDO1 inhibition IC₅₀ values. PMC7869231. Available at: https://pmc.ncbi.nlm.nih.gov/articles/PMC7869231/table/Tab3/ (accessed Apr 2026). View Source
